Antifungal Potency of 2-(Trifluoromethyl)benzamide Core vs. Commercial Fungicide Boscalid
The 2-(trifluoromethyl)benzamide scaffold, when elaborated to N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (compound 3c), exhibits potent antifungal activity that approaches the efficacy of the commercial fungicide boscalid. In an in vitro mycelial growth inhibition assay against Pythium aphanidermatum, compound 3c demonstrated an EC₅₀ of 16.75 µg/mL, compared to boscalid's EC₅₀ of 10.68 µg/mL—a differential of 1.57-fold [1]. Against Rhizoctonia solani, compound 3c achieved an EC₅₀ of 19.19 µg/mL, while boscalid produced an EC₅₀ of 14.47 µg/mL—a differential of 1.33-fold [1]. This positions the 2-(trifluoromethyl)benzamide core as a viable starting point for fungicide development programs where structural diversification from existing commercial chemistries is required to address resistance or to secure novel intellectual property.
| Evidence Dimension | Antifungal EC₅₀ (mycelial growth inhibition) |
|---|---|
| Target Compound Data | 3c derivative: EC₅₀ = 16.75 µg/mL (P. aphanidermatum); 19.19 µg/mL (R. solani) |
| Comparator Or Baseline | Boscalid: EC₅₀ = 10.68 µg/mL (P. aphanidermatum); 14.47 µg/mL (R. solani) |
| Quantified Difference | 1.57-fold (P. aphanidermatum); 1.33-fold (R. solani) |
| Conditions | In vitro mycelial growth inhibition assay; six phytopathogenic fungi panel |
Why This Matters
This head-to-head comparison against a commercial fungicide standard enables procurement teams to benchmark the scaffold's intrinsic antifungal potential when evaluating lead optimization candidates.
- [1] Du, S.; Lu, H.; Yang, D.; et al. Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules 2015, 20 (3), 4073-4087. View Source
